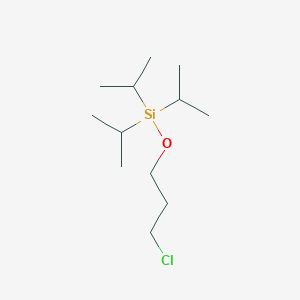
(3-Chloropropoxy)tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropropoxy)tri(propan-2-yl)silane is a chemical compound with the molecular formula C12H27ClOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is characterized by the presence of a chloropropoxy group attached to a silicon atom, which is further bonded to three propan-2-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropoxy)tri(propan-2-yl)silane typically involves the reaction of (3-chloropropoxy)trimethylsilane with isopropylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(3-chloropropoxy)trimethylsilane+isopropylmagnesium chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.
Types of Reactions:
Substitution Reactions: The chloropropoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include (3-hydroxypropoxy)tri(propan-2-yl)silane, (3-alkoxypropoxy)tri(propan-2-yl)silane, or (3-aminopropoxy)tri(propan-2-yl)silane.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.
Applications De Recherche Scientifique
(3-Chloropropoxy)tri(propan-2-yl)silane has several applications in scientific research:
Surface Modification: It is used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion between organic and inorganic components.
Polymer Chemistry: The compound is employed in the synthesis of functionalized polymers, where it acts as a crosslinking agent or a precursor for further functionalization.
Biomedical Research: In biomedical research, it is used to create biocompatible coatings and surfaces for medical devices and implants.
Catalysis: The compound serves as a ligand or a precursor in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Chloropropoxy)tri(propan-2-yl)silane involves its ability to form strong bonds with both organic and inorganic substrates. The chloropropoxy group can undergo nucleophilic substitution, allowing the compound to react with various nucleophiles. The silicon atom, bonded to three propan-2-yl groups, provides steric hindrance and stability to the molecule, making it suitable for use in harsh chemical environments.
Molecular Targets and Pathways:
Surface Interaction: The compound interacts with surface hydroxyl groups on inorganic substrates, forming stable siloxane bonds.
Polymerization: It participates in polymerization reactions, leading to the formation of crosslinked polymer networks.
Comparaison Avec Des Composés Similaires
(3-Chloropropoxy)trimethylsilane: Similar in structure but with three methyl groups instead of propan-2-yl groups.
(3-Chloropropoxy)triethylsilane: Contains three ethyl groups instead of propan-2-yl groups.
(3-Chloropropoxy)triphenylsilane: Features three phenyl groups instead of propan-2-yl groups.
Uniqueness: (3-Chloropropoxy)tri(propan-2-yl)silane is unique due to the presence of propan-2-yl groups, which provide increased steric hindrance and stability compared to methyl or ethyl groups. This makes it particularly useful in applications requiring robust and stable silane compounds.
Propriétés
Numéro CAS |
162827-30-7 |
|---|---|
Formule moléculaire |
C12H27ClOSi |
Poids moléculaire |
250.88 g/mol |
Nom IUPAC |
3-chloropropoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H27ClOSi/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-12H,7-9H2,1-6H3 |
Clé InChI |
DLUHQJNOPVWGQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


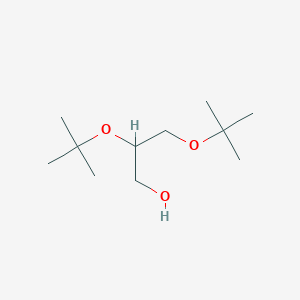

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
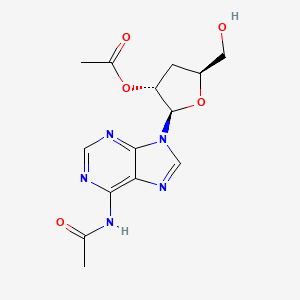
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
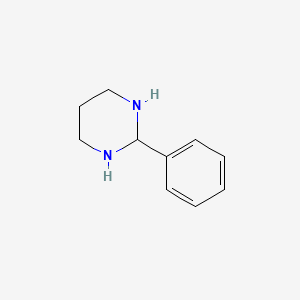
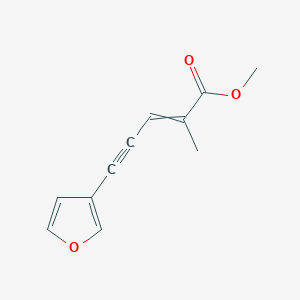
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
